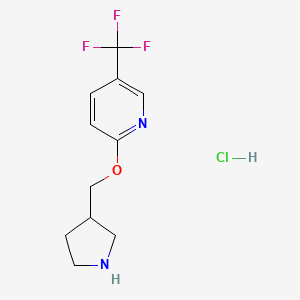

![molecular formula C14H22ClNO3 B1397657 4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride CAS No. 1220036-75-8](/img/structure/B1397657.png)

4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride

説明

“4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride” is a chemical compound with the molecular formula C14H22ClNO3 . It has an average mass of 287.782 Da and a monoisotopic mass of 287.128815 Da . The CAS number for this compound is 1220036-75-8 .

Molecular Structure Analysis

The molecular structure of “4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride” consists of 14 carbon atoms, 22 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 chlorine atom . For a detailed structural analysis, it would be beneficial to refer to a specialized chemical structure database or software .Chemical Reactions Analysis

The specific chemical reactions involving “4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride” are not provided in the search results. For detailed information on its reactivity and involved chemical reactions, specialized chemical literature or databases should be consulted .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride” are not explicitly mentioned in the search results. For a comprehensive analysis of its properties, it would be beneficial to refer to a specialized chemical database or literature .科学的研究の応用

- Field : Chemistry

- Application : This research investigates the sonocatalytic activity of porous carbonaceous materials for the selective oxidation of 4-Hydroxy-3,5-dimethoxybenzyl alcohol .

- Method : The researchers synthesized diverse carbons using a hard-template technique and subjected them to sonication at frequencies of 22, 100, 500, and 800 kHz with a 50% amplitude .

- Results : The sonochemical reaction catalytic tests considerably increased the catalytic activity of C-meso (non-doped mesoporous carbon material). The scavenger test showed a radical formation when this catalyst was used .

- Field : Nano Research

- Application : The research introduces the 3,4-dimethoxybenzyl group as a protective group for the thiol moiety, which increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation .

- Method : The protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .

- Results : For a series of substituted terphenylthiols as model systems, it could be demonstrated by using ellipsometry, infrared-reflection absorption spectroscopy, and scanning-tunneling microscopy that the resulting SAMs have the same structure and quality as the ones obtained from the respective unprotected thiols .

Selective Oxidation and Sonocatalysis

Monolayer Formation

特性

IUPAC Name |

4-[(3,5-dimethoxyphenyl)methoxy]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3.ClH/c1-16-13-7-11(8-14(9-13)17-2)10-18-12-3-5-15-6-4-12;/h7-9,12,15H,3-6,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJBDBFHZLPLPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)COC2CCNCC2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397574.png)

![3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397578.png)

![3-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397580.png)

![3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397581.png)

![3-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1397583.png)

![3-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1397586.png)

![N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1397587.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1397589.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(diethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1397590.png)

![Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1397593.png)

![4-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397594.png)